molecular formula C18H27NO10S B8412673 4-Aminophenyl 1-Thio-b-D-cellobioside

4-Aminophenyl 1-Thio-b-D-cellobioside

Cat. No.: B8412673
M. Wt: 449.5 g/mol
InChI Key: RIQWCPMDWZXHSW-BYKNIKRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminophenyl 1-Thio-b-D-cellobioside typically involves the reaction of 4-aminophenyl thiol with cellobiose under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Aminophenyl 1-Thio-b-D-cellobioside undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, dithiothreitol.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Aminophenyl 1-Thio-b-D-cellobioside involves its interaction with cellulases. The compound binds to the active sites of these enzymes, facilitating their separation and study. The molecular targets include exo- and endo-acting cellulases, and the pathways involved are primarily related to carbohydrate metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminophenyl 1-Thio-b-D-cellobioside is unique due to its specific affinity for cellulases, making it an invaluable tool in biochemical research. Its ability to form stable complexes with these enzymes sets it apart from other similar compounds.

Properties

Molecular Formula

C18H27NO10S

Molecular Weight

449.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(4-aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C18H27NO10S/c19-7-1-3-8(4-2-7)30-18-15(26)13(24)16(10(6-21)28-18)29-17-14(25)12(23)11(22)9(5-20)27-17/h1-4,9-18,20-26H,5-6,19H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18+/m1/s1

InChI Key

RIQWCPMDWZXHSW-BYKNIKRUSA-N

Isomeric SMILES

C1=CC(=CC=C1N)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O

Origin of Product

United States

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